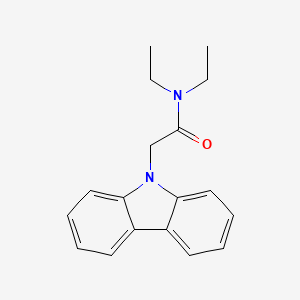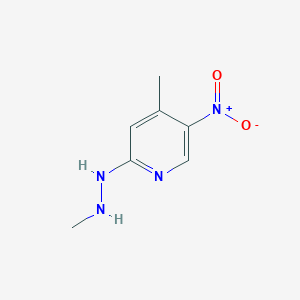
1-Methoxy-2-(3-methoxybenzyl)disulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-(3-methoxybenzyl)disulfane is an organic compound characterized by the presence of two methoxy groups and a disulfane linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(3-methoxybenzyl)disulfane typically involves the reaction of methoxybenzyl chloride with sodium disulfide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-(3-methoxybenzyl)disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfane linkage can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
1-Methoxy-2-(3-methoxybenzyl)disulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-(3-methoxybenzyl)disulfane involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. The compound can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. Its disulfane linkage allows it to act as a redox mediator, potentially affecting cellular processes related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-4-(3-methoxybenzyl)disulfane
- Bis(3-(4-methoxybenzyl)oxy)methyl-5,6-dihydro-1,4-dithiin-2-yl)methanol
Comparison: 1-Methoxy-2-(3-methoxybenzyl)disulfane is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C9H12O2S2 |
|---|---|
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
1-methoxy-3-[(methoxydisulfanyl)methyl]benzene |
InChI |
InChI=1S/C9H12O2S2/c1-10-9-5-3-4-8(6-9)7-12-13-11-2/h3-6H,7H2,1-2H3 |
Clé InChI |
ZRLNZDYKHDTTRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CSSOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
![1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081502.png)
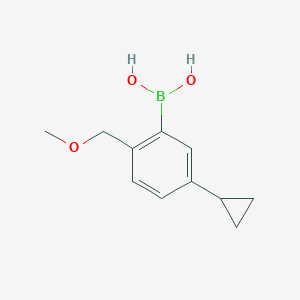
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)
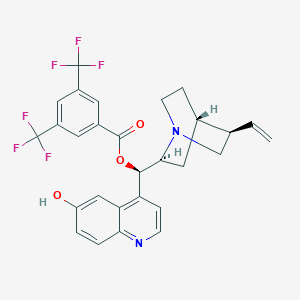
![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
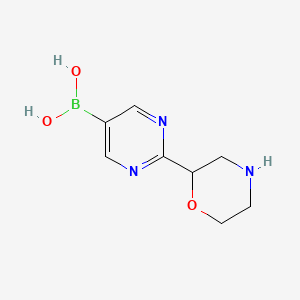
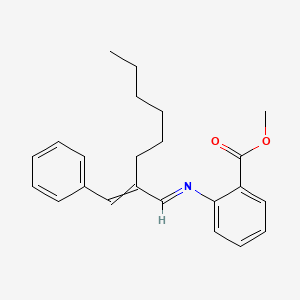


![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)
